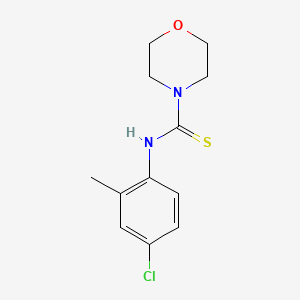![molecular formula C20H14FN3O B5863638 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)
2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol, commonly known as Gefitinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is an orally active drug used in the treatment of non-small cell lung cancer (NSCLC) in patients with certain EGFR mutations.
Mechanism of Action
Gefitinib works by inhibiting the tyrosine kinase activity of 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol, which is overexpressed in many types of cancer. This compound activation leads to downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. By inhibiting this compound, Gefitinib blocks these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Gefitinib has been shown to have a range of biochemical and physiological effects on cancer cells. It inhibits cell proliferation and induces cell cycle arrest and apoptosis. Gefitinib also inhibits angiogenesis and metastasis by blocking the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In addition, Gefitinib has been shown to enhance the immune response to cancer cells by increasing the expression of natural killer (NK) cell ligands.
Advantages and Limitations for Lab Experiments
Gefitinib has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also orally active, which makes it convenient for in vivo studies. However, Gefitinib has some limitations as well. It is highly specific for 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol and may not be effective in cancers that do not overexpress this receptor. In addition, Gefitinib resistance can develop over time, which limits its long-term effectiveness.
Future Directions
There are several future directions for research on Gefitinib. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the identification of biomarkers that can predict response to Gefitinib and other 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol inhibitors. Additionally, there is ongoing research on the mechanisms of Gefitinib resistance and the development of strategies to overcome it. Finally, there is interest in exploring the potential of Gefitinib for the treatment of other types of cancer beyond NSCLC.
Synthesis Methods
Gefitinib is synthesized through a series of chemical reactions. The starting material for the synthesis is 4-chloro-6,7-dimethoxyquinazoline, which is reacted with 2-fluoroaniline to form 4-(3-chloro-4-fluorophenylamino)-6,7-dimethoxyquinazoline. This intermediate is then reacted with 4-(dimethylamino)phenol to yield Gefitinib. The overall yield of the synthesis is around 30%.
Scientific Research Applications
Gefitinib has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol mutations, particularly those with exon 19 deletions or exon 21 L858R mutations. Gefitinib has also been investigated for the treatment of other types of cancer, including breast, ovarian, and head and neck cancers.
properties
IUPAC Name |
2-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20(24-19)23-17-11-5-6-12-18(17)25/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLRLUKVUQRBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)
![2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)



![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)

![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)
